molecular formula C9H16O2 B155487 4-Octenoic acid, methyl ester CAS No. 1732-00-9

4-Octenoic acid, methyl ester

Cat. No. B155487
CAS RN: 1732-00-9
M. Wt: 156.22 g/mol
InChI Key: SSPBQLGVUAXSMH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Octenoic acid, methyl ester is a chemical compound that belongs to the family of organic compounds known as fatty acid methyl esters. It is commonly used in scientific research as a synthetic intermediate and as a flavoring agent in food and beverages.

Mechanism Of Action

The mechanism of action of 4-Octenoic acid, methyl ester is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes involved in bacterial metabolism, leading to the disruption of bacterial growth and replication.

Biochemical And Physiological Effects

In addition to its antimicrobial properties, 4-Octenoic acid, methyl ester has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have a positive effect on blood sugar levels and may be useful in the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Octenoic acid, methyl ester in lab experiments is its low toxicity. It is also relatively easy to synthesize and has a high yield. However, its antimicrobial properties may make it difficult to use in certain experiments, as it may interfere with the growth of other microorganisms.

Future Directions

There are several potential future directions for research on 4-Octenoic acid, methyl ester. One area of interest is its potential as a treatment for bacterial infections, particularly those that are resistant to traditional antibiotics. Another area of interest is its potential as a therapeutic agent for diabetes and other metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

4-Octenoic acid, methyl ester has a wide range of scientific research applications. It is commonly used as a synthetic intermediate in the production of various chemicals and pharmaceuticals. It is also used as a flavoring agent in food and beverages. In addition, it has been shown to have antimicrobial properties and is being investigated as a potential treatment for bacterial infections.

properties

CAS RN

1732-00-9

Product Name

4-Octenoic acid, methyl ester

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl (E)-oct-4-enoate

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+

InChI Key

SSPBQLGVUAXSMH-AATRIKPKSA-N

Isomeric SMILES

CCC/C=C/CCC(=O)OC

SMILES

CCCC=CCCC(=O)OC

Canonical SMILES

CCCC=CCCC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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